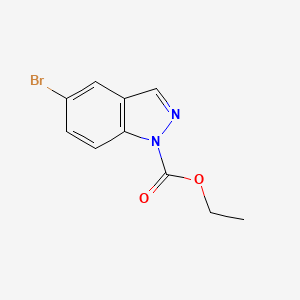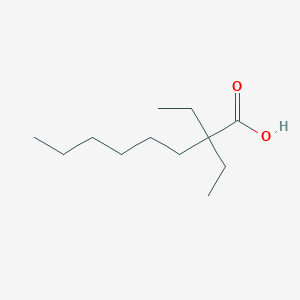![molecular formula C28H20N4O2 B2779853 N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide CAS No. 1993626-10-0](/img/structure/B2779853.png)
N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide” is a chemical compound with the molecular formula C28H20N4O2 . It is a derivative of quinazoline, a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources.Chemical Reactions Analysis
Quinazoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, anticancer, and more . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For this compound, the molecular formula is C28H20N4O2, and the average mass is 444.484 Da . Other properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Cytotoxicity
The synthesis of N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide and its derivatives has shown promising results in cytotoxic evaluations. For instance, a study on the synthesis and in vitro cytotoxic evaluation of some novel hexahydroquinoline derivatives containing benzofuran moiety revealed that compounds related to this compound demonstrate promising inhibitory effects against the growth of human hepatocellular carcinoma cell lines (HepG-2) with IC50 values ranging from 11.9 to 19.3 µg/mL (El-Deen, Anwar, & Hasabelnaby, 2016).
Antimicrobial Activities
Further research into the antimicrobial activities of this compound derivatives highlighted their potential. A study focusing on the synthesis and antimicrobial activities of N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide showed significant results, indicating that these compounds could serve as effective organic compounds in combating microbial infections (Shaikh, 2013).
Cardioprotective Effects
The cardioprotective effects of this compound derivatives were also explored. A study demonstrated the protective effect of one such molecule against cardiac remodeling in isoproterenol-induced myocardial infarction in rats, showcasing its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Emna et al., 2020).
Analgesic and Anti-inflammatory Properties
Research into the analgesic and anti-inflammatory properties of this compound derivatives revealed that these compounds exhibit significant activity. A study on the synthesis, analgesic, anti-inflammatory, and ulcerogenic properties of novel derivatives found that some compounds showed promising activity in both analgesic and anti-inflammatory tests, with a notable reduction in ulcerogenic effects compared to reference drugs (Saravanan, Alagarsamy, & Prakash, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(Z)-[2-(1,4-dihydroquinazolin-2-yl)benzo[f]chromen-3-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O2/c33-27(19-9-2-1-3-10-19)31-32-28-23(26-29-17-20-11-5-7-13-24(20)30-26)16-22-21-12-6-4-8-18(21)14-15-25(22)34-28/h1-16H,17H2,(H,29,30)(H,31,33)/b32-28- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAVUAXKNXOG-BLCKFSMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=NNC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2NC(=N1)C\3=CC4=C(C=CC5=CC=CC=C54)O/C3=N\NC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)
![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)




![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)
![3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2779789.png)
![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2779791.png)
![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)